3-Chloro-6-methoxyquinoline
Overview
Description
3-Chloro-6-methoxyquinoline is a quinoline derivative characterized by the presence of a chlorine atom at the 3-position and a methoxy group at the 6-position of the quinoline ring system. Quinolines are heterocyclic aromatic organic compounds with diverse applications in chemistry, biology, and medicine due to their unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: This classical method involves the reaction of aniline derivatives with β-diketones in the presence of a strong base to form quinoline derivatives.
Skraup Synthesis: This method uses aniline, glycerol, and sulfuric acid to synthesize quinoline derivatives.
Doebner-Miller Reaction: This involves the condensation of aniline with aldehydes or ketones in the presence of an acid catalyst to form quinoline derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on the desired purity, cost, and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents such as hydrochloric acid (HCl) for electrophilic substitution and sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-Chloro-6-methoxyquinoline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various quinoline-based compounds, including fluorescent sensors and inhibitors of bacterial enzymes.
Biology: It is used in the study of enzyme inhibition and as a tool in molecular biology research.
Medicine: Quinoline derivatives are explored for their potential antimalarial, anticancer, and antibacterial properties.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 3-Chloro-6-methoxyquinoline exerts its effects depends on its specific application. For example, in antimalarial applications, it may inhibit the enzyme plasmodial dihydrofolate reductase, disrupting the parasite's ability to synthesize DNA. In antibacterial applications, it may target bacterial DNA gyrase or topoisomerase, leading to bacterial cell death.
Comparison with Similar Compounds
2-Chloroquinoline
6-Methoxyquinoline
3-Fluoro-6-methoxyquinoline
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Biological Activity
3-Chloro-6-methoxyquinoline is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 193.63 g/mol. The compound features a quinoline skeleton with a chlorine atom at the 3-position and a methoxy group at the 6-position, which significantly influences its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : This compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
- Anticancer Potential : Quinoline derivatives are often explored for their anticancer properties, with studies suggesting that this compound may inhibit tumor growth through various mechanisms, including the induction of apoptosis .
- Antimalarial Activity : The compound may act by inhibiting plasmodial dihydrofolate reductase, disrupting the synthesis of DNA in malaria parasites .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase .
- Cellular Interactions : The compound interacts with various cellular targets, potentially affecting signaling pathways related to cell proliferation and survival.
Antimicrobial Activity
A study highlighted the minimum inhibitory concentrations (MICs) for several quinoline derivatives, including this compound. The MIC values were reported as follows:
Compound | Target Pathogen | MIC (μg/mL) |
---|---|---|
This compound | MRSA | ≤ 4.0 |
VRE | ≤ 4.0 | |
C. difficile | 1.0 |
This data suggests that the compound exhibits potent antibacterial activity, particularly against C. difficile, comparable to established treatments like vancomycin .
Anticancer Studies
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable finding was its ability to reduce cell viability in breast cancer cells by approximately 50% at concentrations around 10 μM after 48 hours of treatment .
Case Studies
In vivo studies have also been conducted to evaluate the efficacy of this compound in animal models. For instance, a mouse model infected with C. difficile showed improved survival rates and reduced diarrhea when treated with this compound:
Properties
IUPAC Name |
3-chloro-6-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIDUPWUYJWYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60840520 | |
Record name | 3-Chloro-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60840520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861553-63-1 | |
Record name | 3-Chloro-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60840520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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